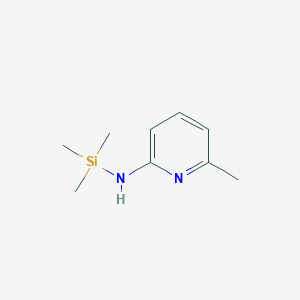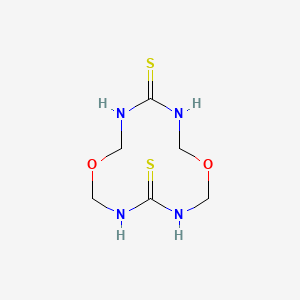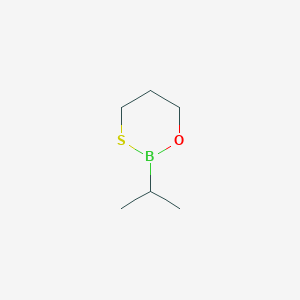![molecular formula C13H16O2 B14295256 1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one CAS No. 114431-73-1](/img/structure/B14295256.png)
1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one is an organic compound with a molecular formula of C13H16O2 It is characterized by the presence of a hydroxypropan-2-yl group attached to a phenyl ring, which is further connected to a but-2-en-1-one moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one typically involves the reaction of 4-(2-Hydroxypropan-2-yl)phenylboronic acid with but-2-en-1-one under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions: 1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The double bond in the but-2-en-1-one moiety can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products:
Oxidation: 1-[4-(2-Oxopropan-2-yl)phenyl]but-2-en-1-one.
Reduction: 1-[4-(2-Hydroxypropan-2-yl)phenyl]butan-1-one.
Substitution: 1-[4-(2-Hydroxypropan-2-yl)-3-nitrophenyl]but-2-en-1-one.
科学的研究の応用
1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. In cancer research, it may induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.
類似化合物との比較
- 1-[4-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one
- 1-[4-(2-Hydroxypropan-2-yl)phenyl]propan-1-one
- 1-[4-(2-Hydroxypropan-2-yl)phenyl]pent-2-en-1-one
Comparison: 1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one is unique due to its specific structural features, such as the but-2-en-1-one moiety, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced potency in certain applications, such as enzyme inhibition or anticancer activity, due to the presence of the conjugated double bond.
特性
CAS番号 |
114431-73-1 |
|---|---|
分子式 |
C13H16O2 |
分子量 |
204.26 g/mol |
IUPAC名 |
1-[4-(2-hydroxypropan-2-yl)phenyl]but-2-en-1-one |
InChI |
InChI=1S/C13H16O2/c1-4-5-12(14)10-6-8-11(9-7-10)13(2,3)15/h4-9,15H,1-3H3 |
InChIキー |
WCCPVWBRIPCOBV-UHFFFAOYSA-N |
正規SMILES |
CC=CC(=O)C1=CC=C(C=C1)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


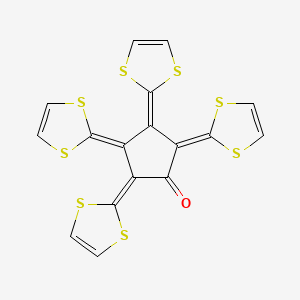
![1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide](/img/structure/B14295179.png)

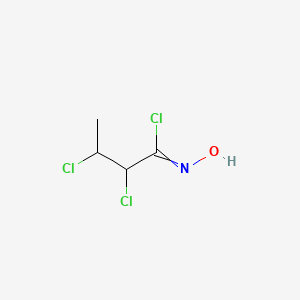
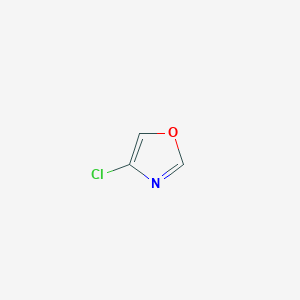
![Benzo[f]quinolin-7(4H)-one](/img/structure/B14295210.png)

![Methyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14295213.png)
![4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane](/img/structure/B14295230.png)
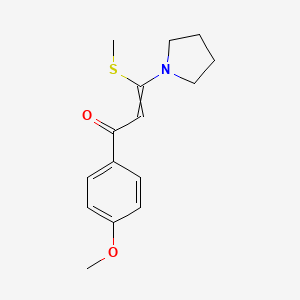
![N~1~,N~3~-Bis(2-aminoethyl)-2-[(4-aminophenyl)methyl]propanediamide](/img/structure/B14295242.png)
